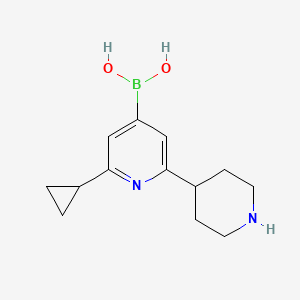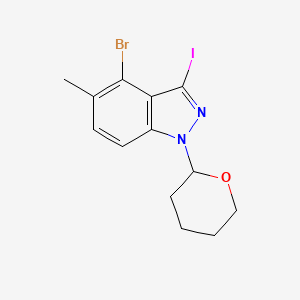
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclopropyl and piperidinyl groups.
Métodos De Preparación
The synthesis of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Análisis De Reacciones Químicas
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyridines and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves several molecular targets and pathways, including the activation of the palladium catalyst and the transfer of the boronic acid group to the organic halide .
Comparación Con Compuestos Similares
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid can be compared with other similar boronic acid derivatives:
4-Pyridinylboronic acid: This compound is commonly used in cross-coupling reactions and has similar reactivity to this compound.
Pyridine-4-boronic acid pinacol ester: This ester derivative is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of complex organic molecules and has similar reactivity to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C13H19BN2O2 |
|---|---|
Peso molecular |
246.12 g/mol |
Nombre IUPAC |
(2-cyclopropyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H19BN2O2/c17-14(18)11-7-12(9-1-2-9)16-13(8-11)10-3-5-15-6-4-10/h7-10,15,17-18H,1-6H2 |
Clave InChI |
NCYCZHDKFWOZLK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094468.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)
![8-[(2-aminoethyl)amino]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094504.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)
![4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)

![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)

![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)
